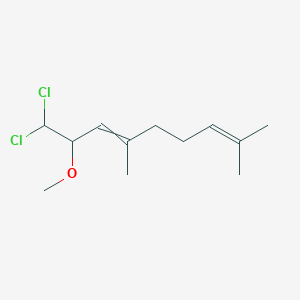
6-(Benzenesulfonyl)undeca-1,8-dien-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzenesulfonyl)undeca-1,8-dien-5-one is an organic compound characterized by the presence of a benzenesulfonyl group attached to an undeca-1,8-dien-5-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)undeca-1,8-dien-5-one typically involves the reaction of (2’)-hept-4-enoic acid with vinylmagnesium bromide to yield (Z)-undeca-1,8-dien-5-one. This intermediate is then subjected to oxidation to form (Z)-undec-8-ene-2,5-dione, which can be further modified to introduce the benzenesulfonyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(Benzenesulfonyl)undeca-1,8-dien-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the double bonds or the sulfonyl group.
Substitution: The benzenesulfonyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl oxides, while reduction may produce alkanes or alkenes with modified functional groups.
Scientific Research Applications
6-(Benzenesulfonyl)undeca-1,8-dien-5-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Benzenesulfonyl)undeca-1,8-dien-5-one involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can participate in electrophilic and nucleophilic reactions, while the diene structure allows for conjugation and resonance stabilization. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Jasmone: A related compound with a similar backbone but different functional groups.
Methyl Jasmonate: Another derivative with applications in the fragrance industry.
cis-Jasmone: A structural isomer with distinct properties.
Uniqueness
6-(Benzenesulfonyl)undeca-1,8-dien-5-one is unique due to the presence of the benzenesulfonyl group, which imparts specific chemical reactivity and potential biological activity not found in its analogs .
Properties
CAS No. |
80945-35-3 |
|---|---|
Molecular Formula |
C17H22O3S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-(benzenesulfonyl)undeca-1,8-dien-5-one |
InChI |
InChI=1S/C17H22O3S/c1-3-5-8-14-17(16(18)13-6-4-2)21(19,20)15-11-9-7-10-12-15/h4-5,7-12,17H,2-3,6,13-14H2,1H3 |
InChI Key |
TWSFPUPYFLAFLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC(C(=O)CCC=C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


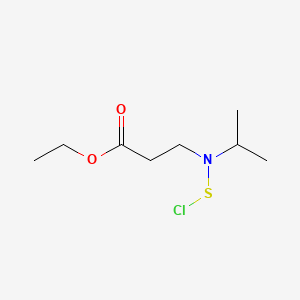
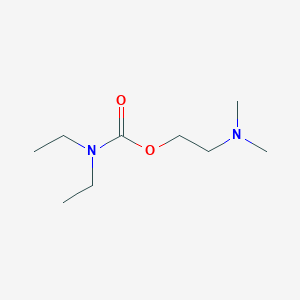
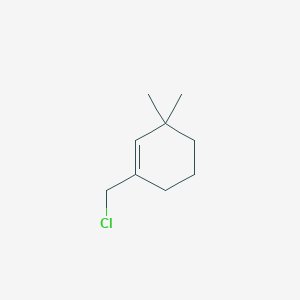
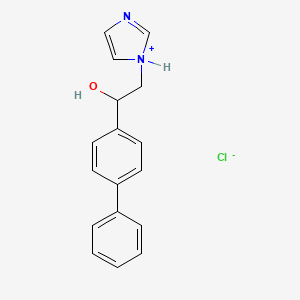
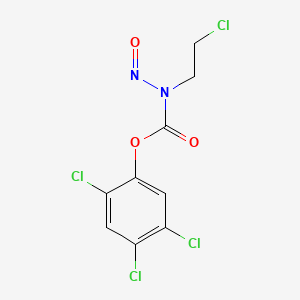
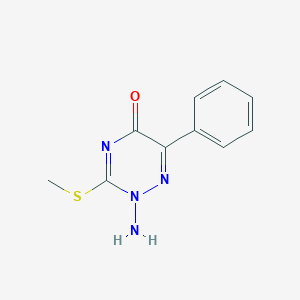
![Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate](/img/structure/B14431729.png)
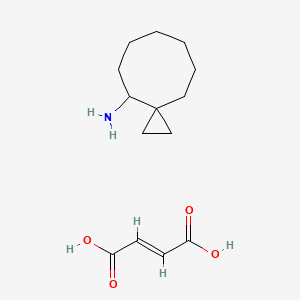
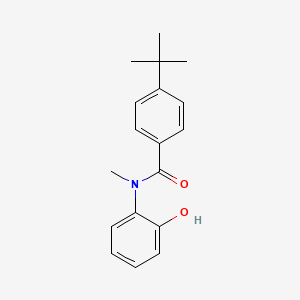
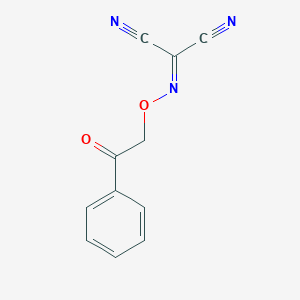
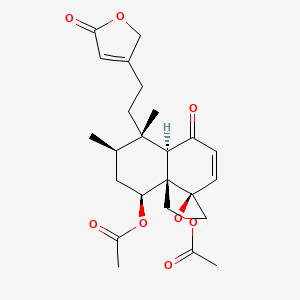
![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)
